molecular formula C14H24N2O3 B11758623 Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate

Cat. No.: B11758623
M. Wt: 268.35 g/mol
InChI Key: CDHKZQDMDJIBAN-BQYQJAHWSA-N
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Description

Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate (CAS: 1169973-47-0) is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a dimethylamino-substituted acryloyl moiety at the 3-position of the pyrrolidine ring.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-6-11(10-16)12(17)7-8-15(4)5/h7-8,11H,6,9-10H2,1-5H3/b8-7+

InChI Key

CDHKZQDMDJIBAN-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)/C=C/N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=CN(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogous tert-butyl pyrrolidine carboxylates, which differ in substituents at the 3-position:

Compound Substituent at 3-Position Key Features CAS/Reference
Target Compound 3-(dimethylamino)acryloyl Electron-rich acryloyl group; potential for Michael addition reactions 1169973-47-0
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo-methoxy-pyridinyloxymethyl Aromatic pyridine ring; bromine enhances reactivity for cross-coupling Listed in Catalog
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl Polar group; facilitates solubility in aqueous systems 138108-72-2
tert-Butyl 3-{[3-(1,3-dioxo-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate Sulfamoyl-isoindolylpropyl Bulky sulfonamide group; potential protease inhibition EN300-27692772
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxy-methyl-trifluoromethyl Chiral centers; trifluoromethyl enhances metabolic stability 1052713-78-6

Key Observations :

  • Electronic Properties: The dimethylamino acryloyl group in the target compound introduces electron density, contrasting with electron-withdrawing groups like sulfamoyl (EN300-27692772) or trifluoromethyl (1052713-78-6) in analogs.
  • Reactivity : Bromo-substituted derivatives (e.g., ) are tailored for Suzuki-Miyaura couplings, whereas the acryloyl group in the target compound may participate in cycloaddition or nucleophilic addition reactions.
  • Chirality: Several analogs (e.g., ) specify stereochemistry, which is critical for biological activity.

Physicochemical Properties

Property Target Compound tert-Butyl 3-(hydroxymethyl) analog tert-Butyl trifluoromethyl analog
Molecular Formula C14H23N2O3 (calculated) C11H21NO3 C11H18F3NO3
Molecular Weight 275.35 g/mol 215.29 g/mol 281.26 g/mol
Purity 98% (discontinued) Not specified >95% (typical)
TLC Mobility (Rf) Not reported Not applicable 0.29 (hexane:ethyl acetate = 4:1)

Notable Trends:

  • The target compound’s higher molecular weight reflects the bulky acryloyl group compared to smaller substituents like hydroxymethyl.
  • Purity data suggest industrial-grade quality (98%) but discontinuation limits current applications .

Biological Activity

Tert-butyl 3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate, also known by its CAS number 1421314-91-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C14H24N2O3
  • Molecular Weight : 268.35 g/mol
  • Appearance : Light yellow solid
  • Density : 1.079 g/cm³ (predicted)
  • Boiling Point : Approximately 373.7 °C (predicted)
  • Acidity Constant (pKa) : 6.50 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a suitable dimethylamino acrylate derivative. The process may include multiple steps such as protection and deprotection of functional groups to yield the final product with high purity.

Biological Activity

This compound has been investigated for various biological activities, particularly its anti-inflammatory and analgesic properties. The following sections summarize key findings from recent studies.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:

CompoundIC50 (μg/mL)COX Inhibition
This compound71.11COX-2
Standard Drug (Diclofenac)54.65COX-2

These results suggest that the compound could serve as a promising candidate for developing anti-inflammatory drugs with potentially fewer side effects compared to traditional NSAIDs.

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has also demonstrated analgesic activity in animal models. The efficacy of the compound was evaluated using various pain models, and it showed comparable results to established analgesics like indomethacin.

Case Studies

Several studies have explored the biological activity of related compounds and their implications:

  • Study on Pyrazole Derivatives : A review highlighted the synthesis and evaluation of pyrazole derivatives with similar structures, indicating that modifications can significantly enhance their anti-inflammatory potency .
  • Dual Inhibitory Activity : Certain derivatives of pyrrolidine compounds have shown dual inhibition of both COX and leukotriene pathways, suggesting that structural modifications could lead to compounds with broader therapeutic applications .

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